molecular formula C18H24FNO4 B1472626 4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1488388-73-3

4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1472626
CAS No.: 1488388-73-3
M. Wt: 337.4 g/mol
InChI Key: XWNQQHOOINEYDS-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the class of piperidine carboxylates.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ammonium formate, palladium on activated carbon, and methanol . The reaction conditions often involve heating the mixture to specific temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents such as methanol and dichloromethane . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield biaryl compounds, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
  • Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

Uniqueness

4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-18(2,3)24-17(22)20-9-7-12(8-10-20)13-5-6-14(15(19)11-13)16(21)23-4/h5-6,11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNQQHOOINEYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119300
Record name 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488388-73-3
Record name 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1488388-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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